molecular formula C16H13BrN2O3S B3673680 Methyl 4-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)benzoate

Methyl 4-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)benzoate

Cat. No.: B3673680
M. Wt: 393.3 g/mol
InChI Key: WFDBSTIRZCBXEA-UHFFFAOYSA-N
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Description

Methyl 4-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a bromophenyl group, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)benzoate typically involves the reaction of methyl 4-aminobenzoate with 2-bromobenzoyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation and Reduction Reactions: Oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Methyl 4-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the carbamothioyl group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(Phenoxycarbonyl)amino]benzoate
  • Methyl 2-{[(4-bromophenyl)carbamothioyl]amino}benzoate
  • Methyl 2-({[(4-bromophenyl)amino]carbonothioyl}amino)benzoate

Properties

IUPAC Name

methyl 4-[(2-bromobenzoyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3S/c1-22-15(21)10-6-8-11(9-7-10)18-16(23)19-14(20)12-4-2-3-5-13(12)17/h2-9H,1H3,(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDBSTIRZCBXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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